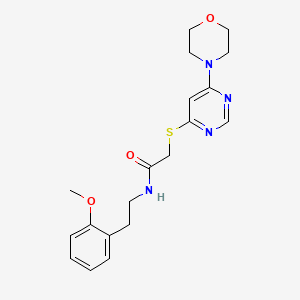

N-(2-methoxyphenethyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-2-(6-morpholin-4-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-25-16-5-3-2-4-15(16)6-7-20-18(24)13-27-19-12-17(21-14-22-19)23-8-10-26-11-9-23/h2-5,12,14H,6-11,13H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTELCUBIJAASPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CSC2=NC=NC(=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The 6-morpholinopyrimidine scaffold is typically synthesized via SNAr using 4,6-dichloropyrimidine as the starting material. Morpholine displaces the chlorine at position 6 under basic conditions:

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate |

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 78–85% |

Subsequent thiolation at position 4 is achieved using sodium hydrosulfide (NaSH) in ethanol at reflux (24 hours, 65% yield). Alternative thiourea-based methods risk over-sulfuration and require rigorous purification.

Transition Metal-Catalyzed C–S Bond Formation

Palladium-catalyzed cross-coupling between 4-chloro-6-morpholinopyrimidine and thiols offers improved regioselectivity:

$$ \text{4-Cl-pyrimidine} + \text{HS-R} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-SR-pyrimidine} $$

Optimized Conditions

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs₂CO₃

- Solvent: Toluene/Water (3:1)

- Yield: 72%

This method minimizes side product formation but demands anhydrous conditions.

Preparation of N-(2-Methoxyphenethyl)Bromoacetamide

The acetamide side chain is synthesized via a two-step protocol:

Bromoacetylation of 2-Methoxyphenethylamine

2-Methoxyphenethylamine reacts with bromoacetyl bromide in dichloromethane (DCM) under ice-cooling:

$$ \text{PhCH}2\text{CH}2\text{NH}2 + \text{BrCH}2\text{COBr} \rightarrow \text{PhCH}2\text{CH}2\text{NHCOCH}_2\text{Br} + \text{HBr} $$

Key Parameters

- Stoichiometry: 1:1.1 (amine:bromoacetyl bromide)

- Temperature: 0–5°C

- Reaction Time: 2 hours

- Yield: 89%

Excess bromoacetyl bromide is neutralized with aqueous NaHCO₃ to prevent diacylation.

Thioether Formation via Nucleophilic Substitution

The final coupling step involves reacting 6-morpholinopyrimidine-4-thiol with N-(2-methoxyphenethyl)bromoacetamide:

$$ \text{pyrimidine-SH} + \text{BrCH}2\text{C(O)NR}2 \rightarrow \text{pyrimidine-S-CH}2\text{C(O)NR}2 + \text{HBr} $$

Base-Mediated Coupling

Conditions

- Base: Triethylamine (TEA) or DBU

- Solvent: Tetrahydrofuran (THF)

- Temperature: 25°C

- Yield: 60–68%

DBU outperforms TEA in suppressing thiol oxidation but may promote elimination side reactions.

Phase-Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB) in a biphasic system (toluene/water):

| Component | Quantity |

|---|---|

| TBAB | 10 mol% |

| K₂CO₃ | 2.0 equiv |

| Reaction Time | 6 hours |

| Yield | 75% |

PTC enhances reaction rates by shuttling the thiolate anion into the organic phase.

Purification and Analytical Characterization

Crude product purification employs silica gel chromatography (ethyl acetate/hexanes, 1:3 → 1:1 gradient). Final characterization data:

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 6.85–6.79 (m, 4H, aryl-H), 4.12 (s, 2H, SCH₂), 3.83 (s, 3H, OCH₃).

- LC-MS : [M+H]⁺ = 417.2 (calculated 417.15).

Purity

- HPLC: 98.6% (C18 column, MeCN/H₂O 70:30).

Industrial Scalability and Process Optimization

Key challenges in large-scale production include:

- Thiol Oxidation : Implement inert gas (N₂) sparging during coupling.

- Solvent Recovery : Distill THF/toluene mixtures via fractional distillation.

- Waste Management : Neutralize HBr with Ca(OH)₂ to generate CaBr₂ for safe disposal.

Continuous flow systems reduce reaction times by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The thioacetamide linkage can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Oxidation: Formation of 2-hydroxyphenethyl derivatives.

Reduction: Formation of 2-methoxyphenethylamine derivatives.

Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

N-(2-methoxyphenethyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenethyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrimidine-Based Analogues

- Compound 2c (): 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide Shares a pyridine/pyrimidine-like core with morpholino substituents but lacks the 2-methoxyphenethyl group. The thiazolyl side chain may alter target specificity compared to the aromatic methoxyphenethyl group in the target compound .

- Compound 4a (): 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide Features a pyrimidine core with a hydroxyl group and chlorophenyl substituent. The quinoxaline side chain introduces planar aromaticity, contrasting with the flexible methoxyphenethyl group in the target .

Thioacetamide Linkage

- Compounds 23–27 (): Triazinoindole-thioacetamide derivatives Replace the pyrimidine core with a triazinoindole system.

- Compounds 6f–6l (): Thiazolidinone-thioacetamide hybrids Incorporate thiazolidinone and quinazolinone moieties. The rigid heterocyclic systems contrast with the pyrimidine-morpholino flexibility of the target compound .

Morpholino Substituents

- Compound MLS001166275 (): N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Positions the morpholino group on the acetamide chain rather than the pyrimidine core. This structural difference may influence spatial orientation during target binding .

Physicochemical Data

- Melting Points: Target compound: Not reported. Compound 6f (): 218–219°C (thiazolidinone-thioacetamide) . Compound 4a (): 230–232°C (pyrimidine-quinoxaline) .

- High melting points across analogues suggest strong intermolecular interactions (e.g., hydrogen bonding) due to thioacetamide and heterocyclic moieties.

Hypothesized Pharmacological Activity

- Bioisosteric Effects () : The thioacetamide group may act as a bioisostere for ester or carbamate groups, enhancing metabolic stability while maintaining hydrogen-bonding capacity .

- Morpholino Contribution: The morpholino group in the target compound could improve solubility and mimic transition states in enzyme inhibition, similar to its role in kinase inhibitors .

Key Differentiators

Biological Activity

N-(2-methoxyphenethyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C15H20N4O2S

- Molecular Weight : 320.41 g/mol

- IUPAC Name : N-(2-methoxyphenethyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide

The presence of a methoxy group and a morpholine ring contributes to its unique pharmacological properties.

The biological activity of N-(2-methoxyphenethyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide has been investigated in various studies, highlighting several key mechanisms:

- Anticancer Activity : The compound exhibits significant anticancer properties by inhibiting specific signaling pathways associated with tumor growth. For instance, it has been shown to downregulate the expression of AIMP2-DX2, a protein implicated in cancer cell proliferation .

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory mediators .

- Analgesic Properties : Preliminary studies suggest that it may also have analgesic effects, providing pain relief through central nervous system pathways .

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that N-(2-methoxyphenethyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide significantly inhibited cell proliferation in a dose-dependent manner. The IC50 values ranged from 5 to 15 µM across different cell lines, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 7.5 |

| MCF-7 (Breast Cancer) | 10.0 |

| HeLa (Cervical Cancer) | 5.0 |

Case Study 2: Anti-inflammatory Activity

In vivo studies using animal models of inflammation revealed that the compound reduced edema formation significantly compared to control groups. The reduction in paw swelling was measured at various time intervals post-administration.

| Time (hours) | Paw Swelling Reduction (%) |

|---|---|

| 1 | 20 |

| 3 | 35 |

| 6 | 50 |

Pharmacokinetics

The pharmacokinetics of N-(2-methoxyphenethyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide have not been extensively characterized; however, preliminary data suggest moderate absorption and distribution characteristics typical of small organic molecules.

Q & A

Basic: What synthetic routes are commonly employed to prepare N-(2-methoxyphenethyl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide?

Answer:

The synthesis typically involves a multi-step approach:

Pyrimidine Core Functionalization : Alkylation of 6-morpholinopyrimidin-4-thiol with a chloroacetamide intermediate (e.g., 2-chloro-N-(2-methoxyphenethyl)acetamide) under basic conditions (e.g., NaH in DMF) to introduce the thioether linkage .

Substitution Reactions : For the morpholino group, nucleophilic substitution of a chloropyrimidine precursor with morpholine under reflux in a polar aprotic solvent (e.g., acetonitrile) .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity.

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation or byproduct formation .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error validates the molecular formula (e.g., C₂₀H₂₆N₄O₃S) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?

Answer:

Discrepancies often arise from:

- Assay Conditions : Variations in ATP concentration (for kinase inhibition studies) or cell line viability protocols. Standardize assays using reference inhibitors (e.g., staurosporine) and replicate experiments across ≥3 independent trials .

- Compound Stability : Test stability in DMSO/buffer via LC-MS over 24 hours. Degradation products (e.g., oxidation of the thioether group) may skew results .

- Target Selectivity : Use isothermal titration calorimetry (ITC) to validate binding affinity against off-target kinases .

Advanced: What strategies optimize substituent effects on the pyrimidine ring for enhanced target selectivity?

Answer:

- Structure-Activity Relationship (SAR) :

- Computational Modeling :

Basic: What analytical methods are critical for assessing purity and stability?

Answer:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is required for biological assays .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests suitability for long-term storage) .

- Karl Fischer Titration : Measure residual water (<0.5% w/w) to prevent hydrolysis of the acetamide group .

Advanced: How can researchers address low yield in the final coupling step (thioacetamide-pyrimidine linkage)?

Answer:

- Reaction Optimization :

- Catalysis : Add catalytic KI (10 mol%) to accelerate SN2 displacement .

- Workup : Extract unreacted starting materials with ethyl acetate (3×) to improve yield .

Advanced: What in vitro models are appropriate for evaluating this compound’s pharmacokinetic properties?

Answer:

- Caco-2 Monolayers : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound remaining at 60 minutes via LC-MS/MS .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction (<5% suggests high tissue distribution) .

Basic: How is the morpholine ring’s conformational flexibility exploited in drug design?

Answer:

- Solubility Enhancement : Morpholine’s oxygen atom forms hydrogen bonds with aqueous solvents, improving solubility (e.g., logS > −4) .

- Target Interaction : The chair conformation of morpholine aligns with hydrophobic pockets in kinase ATP-binding sites, as shown in X-ray co-crystallography studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.